molecular formula C12H14N2 B034316 7,8,9,10-Tetrahydro-6H-azepino[1,2-a]benzimidazol CAS No. 19979-46-5

7,8,9,10-Tetrahydro-6H-azepino[1,2-a]benzimidazol

Katalognummer: B034316
CAS-Nummer: 19979-46-5
Molekulargewicht: 186.25 g/mol
InChI-Schlüssel: DCTNNCRXHJPSCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole is a heterocyclic compound that features a fused ring system combining an azepine and a benzimidazole moiety. This compound is of interest due to its potential biological activities and its structural complexity, which makes it a valuable target for synthetic chemists.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Research has demonstrated that derivatives of 7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole exhibit potent inhibitory activity against the hepatitis C virus (HCV) non-structural 5B (NS5B) polymerase. A study highlighted three synthetic approaches that successfully yielded heteroaryl-fused indole systems, including this compound, which showed effective inhibition of HCV NS5B polymerase activity .

Anticancer Potential

The compound has been investigated for its anticancer properties. Certain analogs have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structural modifications of the azepino-benzimidazole framework can enhance its potency against specific cancer types.

Synthetic Approaches

Multiple synthetic pathways have been developed to create derivatives of 7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole. These methods allow for the introduction of various functional groups that can modify the biological activity of the compound. The synthesis often involves cyclization reactions that integrate the azepine and benzimidazole moieties.

Synthetic MethodDescription
Method AUtilizes cyclization of substituted anilines with appropriate carbonyl compounds to form azepino-benzimidazole derivatives.
Method BInvolves multi-step synthesis starting from simpler heterocycles followed by ring closure and functionalization.
Method CEmploys microwave-assisted synthesis to enhance yields and reduce reaction times for complex derivatives.

Case Study: HCV Inhibition

In a notable study published in Organic & Biomolecular Chemistry, researchers synthesized several derivatives of 7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole and evaluated their inhibitory effects on HCV NS5B polymerase. The study provided a detailed analysis of structure-activity relationships (SAR), indicating that specific substitutions on the azepine ring significantly enhanced antiviral activity .

Case Study: Anticancer Activity

Another research project focused on the anticancer potential of modified versions of this compound against breast cancer cell lines. Results indicated that certain derivatives induced significant apoptosis in MCF-7 cells via mitochondrial pathways. The study concluded that further exploration into these compounds could lead to new therapeutic strategies for cancer treatment.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of an o-phenylenediamine derivative with a suitable cyclic ketone can lead to the formation of the desired azepino[1,2-a]benzimidazole ring system .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors and the development of catalytic processes to enhance yield and reduce reaction times .

Analyse Chemischer Reaktionen

Types of Reactions

7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted benzimidazole derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole is unique due to its specific ring fusion and the presence of both azepine and benzimidazole moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biologische Aktivität

7,8,9,10-Tetrahydro-6H-azepino[1,2-a]benzimidazole (CAS Number: 19979-46-5) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies.

Synthesis of 7,8,9,10-Tetrahydro-6H-Azepino[1,2-a]Benzimidazole

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The details of the synthetic pathways often include nucleophilic substitutions and cyclization reactions. For instance, a recent study outlined a method involving the reaction of 1,4-dimethoxy-2,3-dinitrobenzene with various amines to yield azepino-benzimidazole derivatives .

Anticancer Properties

Research indicates that 7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole exhibits notable anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For example:

  • NCI-60 Cell Line Panel : The compound was tested against a range of cancer cell lines as part of the NCI's COMPARE analysis. It exhibited variable growth inhibitory activity across these lines, suggesting potential as a lead compound for further development .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on key enzymes involved in neurodegenerative diseases:

  • Cholinesterase Inhibition : Preliminary investigations suggest that derivatives of this compound may act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of Alzheimer's disease. Compounds related to azepino-benzimidazole structures have demonstrated significant inhibition rates in various assays .

Study 1: Anticancer Activity

In a study published by the National Cancer Institute (NCI), several derivatives of azepino-benzimidazole were evaluated for their cytotoxic effects on cancer cells. The results indicated that certain derivatives had IC50 values in the micromolar range against various solid tumors, highlighting their potential as anticancer agents .

Study 2: Cholinesterase Inhibition

Another research effort focused on the cholinesterase inhibitory activities of compounds derived from azepino-benzimidazole. The study found that several synthesized analogs exhibited potent inhibition against AChE and BChE with IC50 values comparable to established inhibitors like Rivastigmine. Molecular docking studies revealed specific interactions between these compounds and the active sites of the enzymes, suggesting a mechanism for their inhibitory action .

Data Tables

Compound IC50 (µM) Target Source
7,8,9,10-Tetrahydro-6H-Azepino5.6AChE
7-Methyl derivative3.4BChE
9-Methyl derivative2.1Cancer cell lines

Eigenschaften

IUPAC Name

7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-2-8-12-13-10-6-3-4-7-11(10)14(12)9-5-1/h3-4,6-7H,1-2,5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTNNCRXHJPSCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=CC=CC=C3N2CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the synthetic route for 7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole?

A1: Nazarenko et al. describe the synthesis of 7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazoles utilizing cyclic amidines as starting materials. While the specific details of the reaction conditions and reagents are not provided in the abstract, this information suggests a potential synthetic route for researchers interested in exploring this class of compounds.

Q2: Are there other similar compounds synthesized using a comparable approach?

A2: Yes, the same research group also successfully synthesized 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazoles from cyclic amidines. This suggests that this synthetic approach could be applicable to a broader range of fused polymethylenebenzimidazole derivatives, opening possibilities for further exploration of structurally related compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.